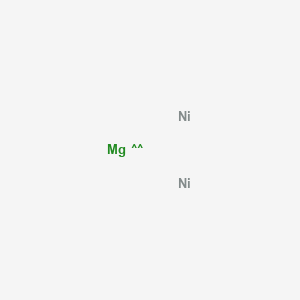
Magnesium--nickel (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–nickel (1/2), also known as magnesium-nickel alloy, is a compound consisting of magnesium and nickel in a 1:2 ratio. This compound is of significant interest due to its unique properties, which include high strength, low density, and excellent corrosion resistance. These characteristics make it suitable for various applications in different fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium–nickel (1/2) can be synthesized through various methods. One common approach is the stir casting route, where sub-micron nickel particulates are incorporated into a magnesium matrix. This method involves melting magnesium and adding nickel particulates while stirring to ensure uniform distribution. The mixture is then cooled to form the alloy .
Industrial Production Methods
In industrial settings, magnesium–nickel (1/2) is often produced using high-purity magnesium and nickel. The process involves melting the metals in a controlled environment to prevent contamination. The molten mixture is then cast into molds and allowed to solidify. This method ensures the production of high-quality magnesium–nickel (1/2) with consistent properties .
Chemical Reactions Analysis
Types of Reactions
Magnesium–nickel (1/2) undergoes various chemical reactions, including:
Oxidation: Magnesium in the alloy can oxidize to form magnesium oxide (MgO).
Reduction: Nickel can be reduced from its oxides to its metallic form.
Substitution: The alloy can participate in substitution reactions where magnesium or nickel atoms are replaced by other elements.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium–nickel (1/2) include sulfuric acid, hydrochloric acid, and organic acids. These reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from reactions involving magnesium–nickel (1/2) include magnesium oxide, nickel oxide, and various nickel-magnesium compounds. These products are often used in further chemical processes or as materials in various applications .
Scientific Research Applications
Magnesium–nickel (1/2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The alloy is studied for its potential use in biomedical implants and devices, owing to its biocompatibility and corrosion resistance.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: Magnesium–nickel (1/2) is used in the production of lightweight, high-strength materials for the automotive and aerospace industries .
Mechanism of Action
The mechanism by which magnesium–nickel (1/2) exerts its effects is primarily through its structural and chemical properties. The alloy’s high strength and low density make it ideal for applications requiring lightweight yet durable materials. Additionally, its corrosion resistance is due to the formation of a protective oxide layer on the surface, which prevents further degradation .
Comparison with Similar Compounds
Similar Compounds
Magnesium-aluminum alloy: Similar in terms of lightweight and high strength but differs in corrosion resistance.
Nickel-cobalt alloy: Offers high strength and corrosion resistance but is denser than magnesium–nickel (1/2).
Magnesium-zinc alloy: Lightweight and strong but has different mechanical properties compared to magnesium–nickel (1/2).
Uniqueness
Magnesium–nickel (1/2) stands out due to its unique combination of properties, including high strength, low density, and excellent corrosion resistance. These characteristics make it suitable for a wide range of applications, from industrial manufacturing to biomedical devices .
Properties
CAS No. |
12057-58-8 |
|---|---|
Molecular Formula |
MgNi2 |
Molecular Weight |
141.692 g/mol |
InChI |
InChI=1S/Mg.2Ni |
InChI Key |
VXIIDOFRFOPQLJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


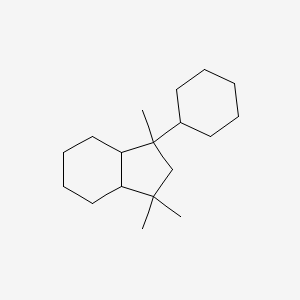
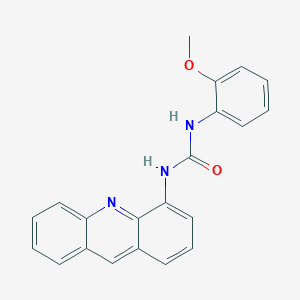
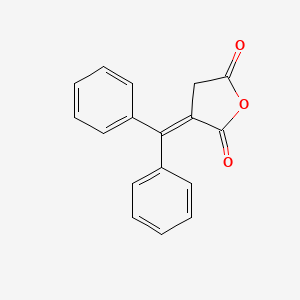
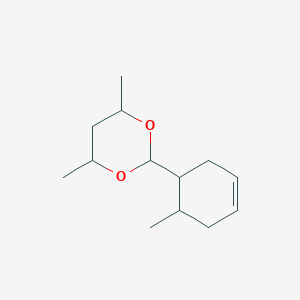
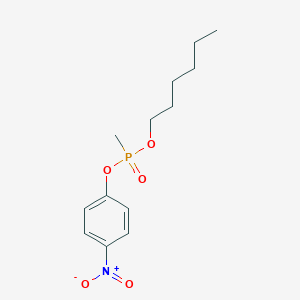
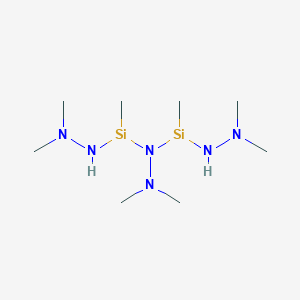
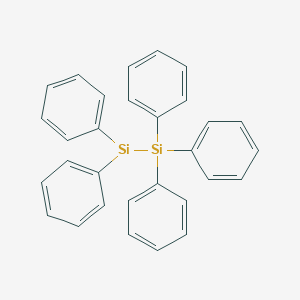
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
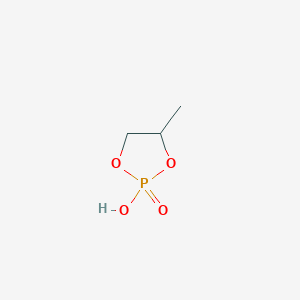

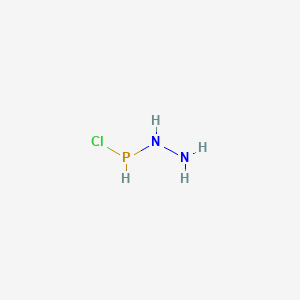
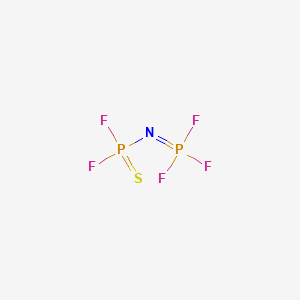
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
